Tolonium chloride

概要

説明

Tolonium chloride, also known as toluidine blue, is a phenothiazine dye with a high affinity for acidic tissue components such as DNA and RNA. It has been utilized for over two decades in medical applications, particularly in the identification of cancerous lesions during surgical procedures. Its selective staining properties make it a valuable tool in the screening for oral cancer, as well as in the localization of parathyroid tissue and the diagnosis of malignant gastric ulcers .

Synthesis Analysis

The synthesis of this compound labeled with radioiodine has been explored to enhance its diagnostic capabilities. The optimal preparation involves adjusting the pH to 2.96 and stirring for 15 hours, resulting in a labeling efficiency of 60%. After purification, the radiochemical purity of radioiodinated this compound (RTC) can reach 94%, with a shelf life of at least 90 days .

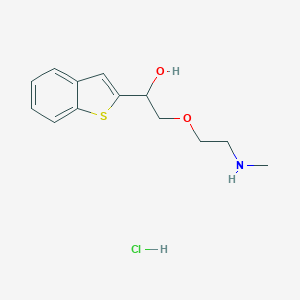

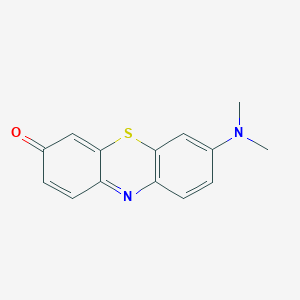

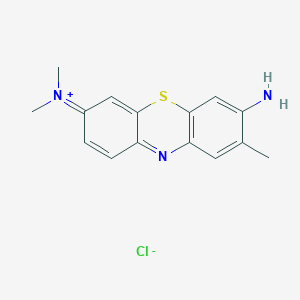

Molecular Structure Analysis

This compound's molecular structure allows it to selectively concentrate in specific tissues such as parathyroid tissue, abnormal thyroid tissue, heart, and pancreas. This property is leveraged in medical diagnostics, where it aids in the visualization of these tissues during surgical procedures .

Chemical Reactions Analysis

The chemical reactions of this compound, particularly its interaction with biological tissues, have been studied extensively. Its ability to stain malignant tissues more effectively than benign ones is a reaction that has been exploited in the diagnosis of various cancers. The dye's metachromatic properties change the color of the tissues, which can be observed during endoscopic or surgical procedures .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties, such as its solubility and staining characteristics, are crucial for its effectiveness as a diagnostic tool. Its photodegradation under high-pressure irradiation in aquatic buffer systems has been studied, revealing that the degradation follows a pseudo-first-order kinetic model. The observed rate constants for the photodegradation vary with the pH of the buffer, indicating that the dye's behavior in solution can be influenced by the acidity or alkalinity of the environment .

Case Studies and Applications

Several case studies have demonstrated the utility of this compound in medical diagnostics. For instance, its use in oral cancer screening has shown high sensitivity and specificity, making it a reliable method for detecting cancerous lesions in high-risk populations . In the diagnosis of malignant gastric ulcers, this compound staining prior to endoscopy or surgery has proven helpful in differentiating between benign and malignant ulcers . Additionally, the evaluation of this compound as an aid in the diagnosis of dysplastic changes in oral mucosa among tobacco smokers has shown that it is more sensitive than clinical examination alone .

科学的研究の応用

Localization in Parathyroid Tissue

Tolonium chloride, a phenothiazine dye, is known for its selective concentration in parathyroid tissue, as well as in abnormal thyroid tissue, heart, and pancreas. It has been utilized in infusions during neck explorations for hyperparathyroidism, aiding in shortening and simplifying the operative procedure and helping to identify normal parathyroid glands. This dye may potentially be adapted for parathyroid scintiscanning (Di Giulio & Lindenauer, 1970).

Radioiodinated this compound

This compound has been studied for its optimal preparation as radioiodinated this compound (RTC), assessing its radiochemical and biological characteristics. This form of this compound shows promise as a liver imaging agent, with significant accumulation in the liver shortly after injection (Lin, Lo, Liu, & Wang, 2010).

Detection of Malignant Gastric Lesions

Oral and intravenous administration of this compound has been studied for the identification of malignant gastric lesions. Oral administration, in particular, demonstrated effectiveness, indicating its potential utility in endoscopic and surgical identification of such lesions (Yamakawa, von Hofe, Kagan, & Morgenstern, 1972).

Oral Cancer Screening

This compound application has been useful for identifying malignant changes in squamous mucosa. A study involving a tolonium mouth rinse after a clinical examination showed potential for detecting unobserved, asymptomatic oral mucosal cancers (Mashberg, 1981).

Diagnostic Aid in Oral Mucosa

The clinical utility of this compound as a diagnostic aid was evaluated among high-risk patients, such as tobacco smokers. This study highlighted its sensitivity and specificity in detecting premalignant areas in otherwise normal oral mucosa (Udhani, Jain, Shekhawat, Joshi, & Singh, 2020).

Meta-Analysis in Oral Cancer Screening

A meta-analysis to evaluate the efficacy of screening for oral cancer with this compound highlighted its high sensitivity and specificity, especially in high-risk populations. It suggested the utility of this compound in reducing false negatives in cancer screening (Rosenberg & Cretin, 1989).

Photocatalytic Degradation Studies

This compound has been studied under high-pressure irradiation in aquatic buffer systems, revealing insights into its photodegradation kinetics and the influence of various physicochemical parameters (Montazerozohori, Nezami, & Mojahedi, 2011).

作用機序

Target of Action

Tolonium chloride, also known as toluidine blue, is an acidophilic metachromatic dye that selectively stains tissues rich in DNA and RNA . It has a high affinity for nucleic acids, and therefore binds to nuclear material of tissues with a high DNA and RNA content . The primary targets of this compound are the microbial cells, specifically their cell membranes .

Mode of Action

This compound operates through a process known as photodynamic therapy (PDT). In this process, this compound acts as a photosensitizer. When exposed to a specific wavelength of light, it produces cytotoxic species, leading to the rupture of the microbial cell wall . This interaction with its targets results in the destruction of the microbial cells .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the photodynamic process. In the presence of oxygen and light of a specific wavelength, the photosensitizer (this compound) produces cytotoxic species. These species then interact with the microbial cell membranes, leading to cell death .

Pharmacokinetics

It is known that this compound has a higher volume of distribution and a narrower therapeutic index compared to related compounds like methylene blue .

Result of Action

The result of this compound’s action is the destruction of microbial cells. This is achieved through the rupture of the microbial cell wall, caused by the cytotoxic species produced during the photodynamic process . This makes this compound effective in disinfecting areas infected with microbes .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as light and oxygen. The presence of light of a specific wavelength and oxygen is crucial for the photodynamic process to occur . Additionally, the concentration of this compound can also affect its efficacy. For instance, low concentrations of this compound have been shown to produce optimal killing of certain microbes .

Safety and Hazards

将来の方向性

Toluidine blue has been used in vivo to identify dysplasia and carcinoma of the oral cavity . A study aimed to evaluate the efficacy of photodynamic therapy (PDT) using tolonium chloride and a 635 nm diode laser as an adjunct to non-surgical periodontitis treatment . This suggests potential future directions for the use of this compound in medical applications.

特性

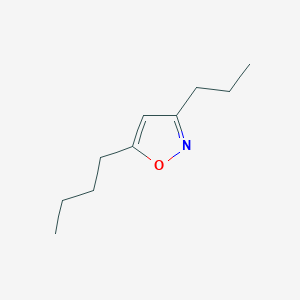

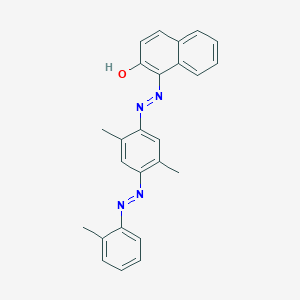

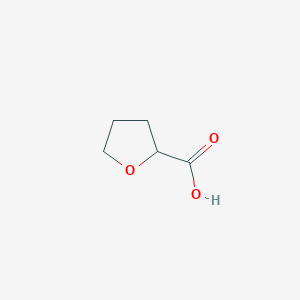

IUPAC Name |

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVVYWLPUPJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048728 | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Tolonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

92-31-9 | |

| Record name | Tolonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluidine Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XUH0X66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。